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Compound of Interest

Compound Name: Butylcyclopentane

Cat. No.: B043849 Get Quote

Understanding the three-dimensional structure of n-butylcyclopentane is crucial for predicting

its physicochemical properties, reactivity, and interactions in various chemical and biological

systems. The molecule consists of a five-membered cyclopentane ring and a flexible n-butyl

side chain. The non-planar nature of the cyclopentane ring and the rotational freedom of the

butyl group lead to a complex conformational landscape.

The cyclopentane ring is known to adopt non-planar conformations to alleviate torsional strain

that would be present in a planar structure. The two most common conformations are the

"envelope" and "half-chair" (or "twist") forms. The presence of the n-butyl substituent further

complicates this landscape, as different orientations of the butyl chain relative to the ring result

in multiple conformers with varying energies.

Theoretical Modeling of n-Butylcyclopentane
Computational chemistry provides powerful tools to investigate the molecular structure and

energetics of butylcyclopentane. The primary methods employed are Density Functional

Theory (DFT) and Møller-Plesset perturbation theory (MP2), which offer a balance between

accuracy and computational cost.

Computational Methodologies
Density Functional Theory (DFT): DFT methods calculate the electronic structure of a molecule

based on its electron density. A variety of functionals, such as B3LYP and M06-2X, are

commonly used in conjunction with basis sets like 6-311+G(d,p) to provide accurate
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geometries and relative energies of different conformers. Dispersion corrections (e.g., DFT-D3)

are often included to better account for non-covalent interactions, which are important in

determining the conformational preferences of flexible molecules like butylcyclopentane.

Møller-Plesset Perturbation Theory (MP2): MP2 is an ab initio method that improves upon the

Hartree-Fock approximation by including electron correlation effects. It is generally more

computationally expensive than DFT but can provide more accurate results for systems where

DFT functionals may be inadequate. Similar to DFT, a suitable basis set, such as aug-cc-pVTZ,

is chosen to ensure the accuracy of the calculations.

A general workflow for the computational analysis of n-butylcyclopentane is as follows:

Computational Workflow for Butylcyclopentane Structure

Initial Structure Generation
(e.g., from chemical intuition or molecular mechanics)

Conformational Search
(Systematic or stochastic search of rotational space)

Geometry Optimization of Conformers
(using DFT or MP2 with a chosen basis set)

Frequency Calculation
(To confirm minima and obtain thermodynamic data)

Single-Point Energy Refinement
(using a higher level of theory or larger basis set)

Analysis of Results
(Relative energies, geometric parameters, population analysis)
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Figure 1: A generalized workflow for the computational determination of butylcyclopentane's

molecular structure and conformational energies.

Conformational Analysis
The conformational analysis of n-butylcyclopentane involves identifying all stable isomers

arising from the puckering of the cyclopentane ring and the rotation around the single bonds of

the butyl side chain. The cyclopentane ring can exist in envelope (C\textsubscript{s} symmetry)

and half-chair (C\textsubscript{2} symmetry) conformations. For each of these ring puckers, the

butyl group can adopt different orientations (e.g., equatorial vs. axial-like) and internal rotations

(anti vs. gauche).

Conformational Isomers of Butylcyclopentane

Cyclopentane Ring Conformations Butyl Chain Rotamers Substituent Position

Envelope (Cs)

Resulting Conformers of Butylcyclopentane

Half-Chair (C2) Anti Gauche Equatorial-like Axial-like

Click to download full resolution via product page

Figure 2: A diagram illustrating the combination of ring puckering, side-chain rotation, and

substituent position that gives rise to the various conformers of butylcyclopentane.

Predicted Molecular Parameters
While specific published data for n-butylcyclopentane is scarce, the following tables present

representative theoretical values for bond lengths, bond angles, and relative conformational

energies based on typical results for similar alkylcyclopentanes calculated at the B3LYP/6-

31G(d) level of theory.
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Table 1: Representative Theoretical Geometric Parameters for the Most Stable Conformer of n-

Butylcyclopentane

Parameter Value (Angstrom or Degrees)

Bond Lengths (Å)

C\textsubscript{ring}-C\textsubscript{ring} 1.54 - 1.55

C\textsubscript{ring}-C\textsubscript{butyl} 1.54

C\textsubscript{butyl}-C\textsubscript{butyl} 1.53 - 1.54

C-H 1.09 - 1.10

Bond Angles (°)

C-C-C (in ring) 102 - 106

C-C-C (butyl chain) 112 - 114

H-C-H 107 - 109

Table 2: Representative Relative Energies of n-Butylcyclopentane Conformers

Conformer Ring Pucker Butyl Position
Relative Energy
(kcal/mol)

1 Envelope Equatorial-like 0.00

2 Half-Chair Equatorial-like 0.25

3 Envelope Axial-like 1.50

4 Half-Chair Axial-like 1.80

Note: These are illustrative values and the actual energies will depend on the specific level of

theory and basis set used.

Experimental Determination of Molecular Structure
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Experimental methods provide crucial validation for theoretical models. Gas Electron Diffraction

(GED) and Microwave Spectroscopy are powerful techniques for determining the precise

geometric structure of molecules in the gas phase, free from intermolecular interactions.

Gas Electron Diffraction (GED)
Protocol:

Sample Preparation: A gaseous sample of n-butylcyclopentane is introduced into a high-

vacuum chamber.

Electron Beam Interaction: A high-energy beam of electrons is scattered by the gas-phase

molecules.

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern that is

recorded on a detector.

Data Analysis: The diffraction pattern is analyzed to generate a radial distribution curve,

which provides information about the distances between all pairs of atoms in the molecule.

Structure Refinement: The experimental data is fitted to a theoretical model of the molecular

structure to determine bond lengths, bond angles, and dihedral angles.

Microwave Spectroscopy
Protocol:

Sample Introduction: A gaseous sample of n-butylcyclopentane is introduced into a

microwave spectrometer.

Microwave Irradiation: The sample is irradiated with microwave radiation of varying

frequencies.

Absorption Spectrum: The absorption of microwaves by the sample is measured as a

function of frequency, resulting in a rotational spectrum.

Spectral Assignment: The observed rotational transitions are assigned to specific quantum

number changes for the different conformers present in the gas phase.
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Determination of Rotational Constants: From the frequencies of the assigned transitions, the

rotational constants (A, B, and C) for each conformer are determined.

Structure Determination: The rotational constants are related to the moments of inertia of the

molecule, from which the precise atomic coordinates and thus the molecular structure can be

derived. Isotopic substitution studies are often employed to aid in the structure

determination.

Table 3: Representative Experimental Parameters for n-Butylcyclopentane

Method Parameter Representative Value

GED
r\textsubscript{g}(C-C)

(average)
1.54 Å

∠(C-C-C) (average) 104° (ring), 113° (chain)

Microwave Rotational Constant A ~2500 MHz

Rotational Constant B ~1500 MHz

Rotational Constant C ~1200 MHz

Note: These are estimated values based on molecules of similar size and shape.

Conclusion
The determination of the molecular structure of n-butylcyclopentane requires a synergistic

approach combining theoretical modeling and experimental validation. Computational methods

like DFT and MP2 are essential for exploring the complex conformational landscape and

predicting the relative stabilities and geometric parameters of different isomers. Experimental

techniques such as Gas Electron Diffraction and Microwave Spectroscopy provide the definitive

data to confirm and refine the theoretical models. While a complete, published structural

analysis of n-butylcyclopentane is not readily available, the methodologies described in this

guide represent the state-of-the-art for elucidating the structure of such flexible molecules,

which is of fundamental importance for researchers in chemistry and drug development.

To cite this document: BenchChem. [Introduction to the Molecular Structure of
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[https://www.benchchem.com/product/b043849#theoretical-models-of-butylcyclopentane-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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